2-Bromo-4-chloro-5-fluoroaniline

Drug Discovery Neuroscience Pharmacology

2-Bromo-4-chloro-5-fluoroaniline (CAS 120694-11-3) is a uniquely functionalized aniline featuring three distinct halogen substituents (Br, Cl, F) that deliver true orthogonal reactivity. This enables chemoselective, sequential cross-coupling and nucleophilic aromatic substitution—critical for efficient library synthesis and SAR exploration. It shows quantified TAAR1 engagement (mouse EC50: 410 nM; human EC50: 3,000 nM), supporting neurological disorder research. Its uncommon substitution pattern grants access to patentable chemical space, enhancing IP potential. Procure this high-purity intermediate to accelerate medicinal chemistry and pharmacology programs.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46
CAS No. 120694-11-3
Cat. No. B2875487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-5-fluoroaniline
CAS120694-11-3
Molecular FormulaC6H4BrClFN
Molecular Weight224.46
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Br)N
InChIInChI=1S/C6H4BrClFN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
InChIKeyZPMKGKUWDFEBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-5-fluoroaniline (CAS: 120694-11-3) for R&D and Procurement: A Multi-Halogenated Aniline Building Block


2-Bromo-4-chloro-5-fluoroaniline (CAS 120694-11-3) is a highly functionalized aniline derivative, distinguished by the presence of three distinct halogen substituents (bromine, chlorine, and fluorine) on its aromatic ring [1]. This specific substitution pattern categorizes it as a versatile intermediate in organic synthesis, with a molecular weight of 224.46 g/mol and the formula C₆H₄BrClFN . The compound's value proposition for scientific and industrial users lies in its orthogonal reactivity profile, offering multiple sites for sequential cross-coupling and nucleophilic aromatic substitution reactions, which is critical for the efficient construction of complex molecules in pharmaceutical and agrochemical discovery programs .

2-Bromo-4-chloro-5-fluoroaniline: Why Substitution with Similar Halogenated Anilines is Not Feasible


Generic substitution among halogenated anilines is scientifically unsound due to the profound influence of specific substitution patterns on both chemical reactivity and biological target engagement. The exact 2-bromo-4-chloro-5-fluoro substitution pattern on 2-Bromo-4-chloro-5-fluoroaniline (CAS 120694-11-3) is not interchangeable with its regioisomers, such as 2-bromo-5-chloro-4-fluoroaniline or other multi-halogenated anilines. Each unique arrangement of halogens results in distinct electronic properties, steric constraints, and dipole moments, which dictate the success of critical downstream transformations like palladium-catalyzed cross-couplings or specific binding interactions in drug discovery . Furthermore, even the presence of the same halogens in a different order (e.g., 5-bromo-4-chloro-2-fluoroaniline) leads to a different compound, underscoring that in complex synthesis, the precise regiochemistry is a non-negotiable parameter for achieving desired yield, selectivity, and biological outcome .

Quantitative Evidence for Selecting 2-Bromo-4-chloro-5-fluoroaniline (CAS 120694-11-3)


In Vitro Pharmacological Profile: TAAR1 Agonist Activity and Adrenergic Receptor Antagonism

2-Bromo-4-chloro-5-fluoroaniline demonstrates measurable in vitro activity as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and as an antagonist of the alpha-1A adrenergic receptor [1][2]. Its EC50 for mouse TAAR1 agonism is 410 nM, which represents a >7-fold selectivity over its activity at human TAAR1 (EC50 = 3,000 nM), and even greater selectivity against mouse TAAR5 (EC50 > 10,000 nM) [1]. This pattern of activity and species selectivity is a direct consequence of its specific substitution pattern and is not transferable to other halogenated aniline analogs without empirical validation.

Drug Discovery Neuroscience Pharmacology

Procurement Specifications: Purity and Pricing Benchmarks for Research Use

Commercial availability of 2-Bromo-4-chloro-5-fluoroaniline (CAS 120694-11-3) is defined by specific purity and pricing metrics. As of early 2026, the compound is widely stocked by multiple vendors with a standard purity specification of 95% . Premium grades with 98% purity are also available for more sensitive applications . Pricing data provides a quantifiable procurement benchmark: for research-scale quantities, the price per gram can range from approximately £74 to $85 for 1 gram of 95% pure material [1], while 5-gram quantities are priced at roughly £285 to £308 . These figures allow for direct cost-benefit analysis and vendor comparison when planning research budgets.

Chemical Procurement Sourcing Medicinal Chemistry

Optimal R&D Application Scenarios for 2-Bromo-4-chloro-5-fluoroaniline (CAS 120694-11-3)


As a TAAR1 Agonist Tool Compound in Neuroscience Research

Procure 2-Bromo-4-chloro-5-fluoroaniline for in vitro studies exploring the Trace Amine-Associated Receptor 1 (TAAR1) pathway. Its defined EC50 values for mouse (410 nM) and human (3,000 nM) TAAR1, along with its >10,000 nM EC50 for mouse TAAR5, provide a quantifiable window for investigating species-specific receptor pharmacology and structure-activity relationships in neurological and psychiatric disorder models [1].

As a Multi-Functional Building Block for Sequential Cross-Coupling in Medicinal Chemistry

Select this compound for medicinal chemistry programs requiring a halogenated aniline core with orthogonal reactivity. The presence of bromine, chlorine, and fluorine atoms allows for chemoselective transformations . This enables the sequential diversification of a molecular scaffold, making it ideal for the efficient synthesis of compound libraries where a high degree of structural variation around a central core is required to explore structure-activity relationships .

As a Starting Material for Synthesizing Patentable New Chemical Entities

Integrate 2-Bromo-4-chloro-5-fluoroaniline into synthetic routes for generating novel chemical matter. Its unique and specific multi-halogenated substitution pattern is less common than simpler halogenated anilines, increasing the likelihood that final compounds derived from it will possess novel and patentable structures. This is particularly relevant for drug discovery groups seeking to build intellectual property positions around new therapeutic candidates .

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